molecular formula C4H9Ge B123444 T-Butylgermane CAS No. 149540-54-5

T-Butylgermane

Cat. No. B123444
CAS RN: 149540-54-5
M. Wt: 129.74 g/mol
InChI Key: IPQIHKLSQKMGNE-UHFFFAOYSA-N
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Description

T-Butylgermane, also known as TBG, is a chemical compound with the molecular formula C4H12Ge . It is used in various chemical reactions and has been utilized in the synthesis of germanium nanorods and nanowires .


Synthesis Analysis

T-Butylgermane has been used as a precursor for the growth of highly crystalline Ge nanorods and nanowires in a low-temperature process using Ga as a growth promoter . In one case, a precursor mixture containing dry toluene, GaCp* and t-butylgermane was prepared and loaded in the reaction vessel. The growth was carried out at 210 or 230 °C for 18 hours to ensure a complete decomposition of the TBG .


Molecular Structure Analysis

The molecular weight of T-Butylgermane is 132.78 and its molecular formula is C4H12Ge . It has been used in the formation of germylene-bridged diiron complexes .


Chemical Reactions Analysis

T-Butylgermane has been used in the synthesis of germanium nanorods and nanowires . It has also been used in the formation of germylene-bridged diiron complexes .


Physical And Chemical Properties Analysis

T-Butylgermane is a colorless liquid with a boiling point of 50°C and a specific gravity of 0.97 . It is sensitive to air and moisture .

Scientific Research Applications

Microwave and Vibrational Spectra Studies

T-Butylgermane has been examined in microwave and vibrational spectra studies. The FT-microwave spectrum of n-butylgermane, a similar compound, was investigated, highlighting the importance of such compounds in spectroscopy. The study found the most stable conformer and provided insights into its dipole moments and vibrational spectrum (Stidham et al., 2011).

Structural Analysis in Organometallic Chemistry

T-Butylgermane derivatives have been involved in structural analysis within organometallic chemistry. For instance, hexa-t-butylcyclotrigermane and hexa-t-butyldigermane were synthesized, and their structures, featuring long Ge-Ge and Ge-C bonds, were analyzed. These compounds exhibited remarkable thermal and solvolytic stability despite extreme bond lengths (Weidenbruch et al., 1988).

Nanotechnology and Material Science

In nanotechnology and material science, t-butylgermane has been used as a safer precursor for Ge nanowire growth. This is particularly important in the fabrication of vertically aligned epitaxial Ge/Si heterostructure nanowire arrays, which are crucial for advanced electronic and photonic devices (Shimizu et al., 2009).

Photoinitiators in Polymer Chemistry

Acylgermanes, which can be derived from t-butylgermane, act as efficient photoinitiators. Their reactivity under photoexcitation has been studied extensively, providing valuable information for polymer chemistry and materials science (Neshchadin et al., 2013).

Synthesis of Polyhedral Germane Compounds

T-Butylgermane derivatives are instrumental in synthesizing complex polyhedral germane compounds. For instance, compounds like 4,8-dichloroocta-t-butyltetracyclooctagermane have been prepared and analyzed, expanding our understanding of germanium chemistry (Sekiguchi et al., 1989).

Safety and Hazards

T-Butylgermane is a highly flammable liquid and vapor . It can generate hydrogen gas if exposed to caustic solutions. Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame .

properties

InChI

InChI=1S/C4H9Ge/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQIHKLSQKMGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Ge]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-Butylgermane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does t-butylgermane act as a precursor for ligands in organometallic synthesis?

A1: The research article highlights the use of t-butylgermane as a precursor for generating germylene ligands []. When tBuGeH3 is reacted with CpFe(CO)2SiMe3 under photolytic conditions, it undergoes dehydrogenative coupling, leading to the formation of germylene-bridged diiron complexes. This demonstrates the ability of t-butylgermane to act as a source of :GeHtBu fragments, which can then coordinate to metal centers, forming novel organometallic compounds.

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